MK-5046

概要

説明

MK-5046は、ボンベシン受容体サブタイプ3(BRS-3)の強力で選択的な低分子アゴニストです。特に肥満の治療において、その潜在的な治療用途のために開発されてきました。 この化合物は、食事誘発性肥満マウスにおける食物摂取量と体重の減少に有望な結果を示しています .

科学的研究の応用

MK-5046 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the bombesin receptor subtype-3 and its interactions.

Biology: Helps in understanding the role of BRS-3 in energy homeostasis and obesity.

Medicine: Potential therapeutic agent for the treatment of obesity and related metabolic disorders.

Industry: Can be used in the development of new drugs targeting BRS-3.

作用機序

MK-5046は、ボンベシン受容体サブタイプ3(BRS-3)の異種アゴニストとして機能します。それは受容体に結合し、それを活性化して、食物摂取量と体重を調節する下流のシグナル伝達経路につながります。 This compoundによるBRS-3の活性化には、ホスホリパーゼCおよび他のシグナル伝達分子の活性化が含まれます .

類似化合物:

ペプチド-1: 普遍的なボンベシン受容体アゴニスト。

Bantag-1: BRS-3の特定のペプチドアンタゴニスト。

比較: this compoundは、BRS-3アゴニストとしての選択性と効力においてユニークです。ペプチドベースのアゴニストとは異なり、this compoundは低分子であり、安定性、経口バイオアベイラビリティ、合成の容易さにおいて利点があります。 さらに、this compoundは、動物モデルにおいて食物摂取量と体重の減少に有意な有効性を示しており、肥満の治療薬としての可能性を示唆しています .

準備方法

合成経路と反応条件: MK-5046の合成には、重要な中間体の形成とその後の反応を含む、複数のステップが含まれます。 合成経路の1つは、トルエン中で炭酸カリウムとヨウ化銅(I)の存在下、4-ブロモアセトフェノンとピラゾールの反応を含み、その後にさらなる反応が行われて最終生成物が形成されます .

工業生産方法: this compoundの工業生産は、高い収率と純度を確保するために合成経路の最適化を伴う可能性が高くなります。これには、工業規格を満たすために、反応条件、精製プロセス、および品質管理対策を拡大することが含まれます。

化学反応の分析

反応の種類: MK-5046は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: 化合物に存在する官能基を修飾するために、還元反応を実施することができます。

置換: this compoundは、分子中の特定の原子または基が他の原子または基と置換される置換反応を受けることができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: 所望の置換に応じて、さまざまな求核剤または求電子剤を使用することができます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化された誘導体を生成する可能性がありますが、還元は化合物の還元された形態を生成することができます。

4. 科学研究の応用

This compoundは、以下を含む、幅広い科学研究の応用を持っています。

化学: ボンベシン受容体サブタイプ3とその相互作用を研究するためのツールとして使用されます。

生物学: エネルギー恒常性と肥満におけるBRS-3の役割を理解するのに役立ちます。

医学: 肥満および関連する代謝性疾患の治療のための潜在的な治療薬です。

産業: BRS-3を標的とする新規薬物の開発に使用できます。

類似化合物との比較

Peptide-1: A universal bombesin receptor agonist.

Bantag-1: A specific peptide antagonist for BRS-3.

Comparison: MK-5046 is unique in its selectivity and potency as a BRS-3 agonist. Unlike peptide-based agonists, this compound is a small molecule, which offers advantages in terms of stability, oral bioavailability, and ease of synthesis. Additionally, this compound has shown significant efficacy in reducing food intake and body weight in animal models, highlighting its potential as a therapeutic agent for obesity .

生物活性

MK-5046 is a potent, selective agonist of the bombesin receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in various physiological processes, including appetite regulation and energy expenditure. Developed as a potential treatment for obesity, this compound has undergone extensive pharmacological evaluation to assess its biological activity, safety, and efficacy.

This compound acts primarily as an agonist at the BRS-3 receptor, leading to various downstream effects that contribute to its anti-obesity properties. Studies have shown that this compound can activate signaling pathways such as MAPK, FAK, and Akt, which are critical for cellular responses related to metabolism and appetite control .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates it is rapidly absorbed and eliminated, with a half-life ranging from 1.5 to 3.5 hours. In clinical trials, doses between 10 mg and 160 mg were administered, demonstrating a dose-proportional increase in drug exposure . Notably, this compound has been shown to temporarily increase blood pressure and heart rate in both animal models and human subjects .

Efficacy in Animal Models

In preclinical studies involving diet-induced obese mice, this compound demonstrated significant reductions in body weight and food intake. Specifically, a dosage of 25 mg/kg/day resulted in a 9% decrease in body weight over 14 days compared to control groups . The primary mechanism for weight loss appears to be an increase in metabolic rate rather than reduced food consumption .

Case Studies

Case Study: Clinical Trials

Clinical trials involving healthy and obese male volunteers revealed that this compound was well-tolerated with manageable side effects. Participants reported transient increases in body temperature and feelings of jitteriness shortly after administration. These findings suggest that while this compound is effective in promoting weight loss, monitoring for cardiovascular effects is essential during treatment .

Table 1: Summary of Clinical Findings on this compound

| Parameter | Findings |

|---|---|

| Half-Life | 1.5 - 3.5 hours |

| Dose Range | 10 mg - 160 mg |

| Weight Reduction | Up to 9% in obese mice (25 mg/kg) |

| Adverse Effects | Increased blood pressure, heart rate |

| Mechanism of Action | Agonism of BRS-3 receptor |

Comparative Pharmacology

This compound exhibits distinct pharmacological properties compared to other BRS-3 agonists. For instance, it has been shown to have a biphasic dose-response relationship unlike some peptide agonists which display monophasic responses . Moreover, this compound functions as an allosteric agonist at the BRS-3 receptor, which may enhance its therapeutic potential by providing greater selectivity and efficacy without the side effects commonly associated with traditional orthosteric ligands .

Table 2: Comparison of this compound with Other Agonists

| Compound | Type | Receptor Target | Efficacy | Selectivity |

|---|---|---|---|---|

| This compound | Nonpeptide | BRS-3 | High | High |

| Peptide #1 | Peptide | BRS-3 | Moderate | Moderate |

| Bantag-1 | Peptide | BRS-3 (Antagonist) | N/A | High |

特性

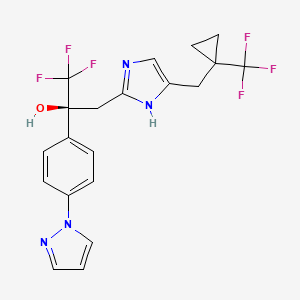

IUPAC Name |

(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJINBEQCDMOAHM-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(CC2=CN=C(N2)C[C@](C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022152-70-0 | |

| Record name | MK-5046 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022152700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-5046 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHZ72H8F6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。